Luteolin 7-rutinoside
Overview
Description
Luteolin-7-rutinoside is a flavonoid glycoside commonly found in various plants such as Mentha longifolia and Olea europaea . It is known for its biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties . This compound has been used traditionally as a flavoring agent and has shown potential in various therapeutic applications .
Mechanism of Action
Target of Action
Scolimoside, also known as 7-Rutinosylluteolin or Luteolin 7-rutinoside, primarily targets vascular endothelial cells . It has been found to interact with PDK-1 and PLK-1 enzymes, which are potential drug targets for certain types of cancer .
Mode of Action
Scolimoside interacts with its targets and inhibits the activation of pro-inflammatory proteins in lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs) and mice . It also inhibits the expressions of cell adhesion molecules, and leukocyte to HUVEC adhesion/migration .
Biochemical Pathways
Scolimoside affects the inflammatory pathways . It inhibits the LPS-induced activation of myeloid differentiation primary response gene 88 and TLR-associated activator of interferon-dependent signaling pathways of the TLR system . It also suppresses the production of tumor necrosis factor-α (TNF-α) or Interleukin (IL)-6 and the activation of nuclear factor-κB (NF-κB) or extracellular regulated kinases (ERK) 1/2 by LPS .
Pharmacokinetics
It has been found that scolimoside can be administered intravenously .
Result of Action
Scolimoside has been found to possess anti-inflammatory functions by inhibiting hyperpermeability, expression of cell adhesion molecules (CAMs), and adhesion and migration of leukocytes . It also suppresses LPS-induced hyperpermeability and leukocytes migration in vivo . These effects suggest that Scolimoside has therapeutic potential for various systemic inflammatory diseases .
Action Environment
The action of Scolimoside can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria . The presence of LPS can trigger the inflammatory responses that Scolimoside acts upon .
Biochemical Analysis
Biochemical Properties
Scolimoside is known for its anti-inflammatory properties . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been found to inhibit the activation of pro-inflammatory proteins in lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs) and mice .
Cellular Effects
Scolimoside has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits LPS-induced barrier disruption, expression of cell adhesion molecules (CAMs), and adhesion/transendothelial migration of human neutrophils to human endothelial cells .
Molecular Mechanism
At the molecular level, Scolimoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It suppresses the production of tumor necrosis factor-α (TNF-α) or Interleukin (IL)-6 and the activation of nuclear factor-κB (NF-κB) or extracellular regulated kinases (ERK) 1/2 by LPS .
Temporal Effects in Laboratory Settings
The effects of Scolimoside change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Scolimoside vary with different dosages in animal models . For instance, it has been found to have hepatoprotective effects in mice treated with LPS
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Luteolin-7-rutinoside can be isolated from plant sources through various extraction methods. One common method involves the use of ethanol extraction followed by chromatographic separation . For instance, the dry whole of Pteris cretica L. var. nervosa medicinal materials can be extracted exhaustively with 70% ethanol under reflux conditions . The extract is then subjected to chromatographic techniques to isolate luteolin-7-rutinoside .
Industrial Production Methods: Industrial production of luteolin-7-rutinoside typically involves large-scale extraction from plant materials. The process includes solvent extraction, concentration, and purification using techniques such as high-performance liquid chromatography (HPLC) . The use of advanced chromatographic methods ensures the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Luteolin-7-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of luteolin-7-rutinoside with enhanced or modified biological activities .
Scientific Research Applications
Luteolin-7-rutinoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Luteolin-7-rutinoside is unique among flavonoid glycosides due to its specific structure and biological activities. Similar compounds include:
Luteolin-7-O-glucoside: Similar in structure but differs in the sugar moiety attached to the luteolin core.
Apigenin-7-rutinoside: Another flavonoid glycoside with similar anti-inflammatory properties but different molecular targets.
Chrysoeriol-7-rutinoside: Known for its anti-inflammatory and antioxidant activities, but with a different substitution pattern on the flavonoid ring.
These compounds share some biological activities with luteolin-7-rutinoside but differ in their specific mechanisms of action and therapeutic potentials .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYBYJXAXUBTQF-FOBVWLSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313731 | |
Record name | Luteolin 7-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20633-84-5 | |
Record name | Luteolin 7-O-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20633-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scolymoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luteolin 7-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCOLYMOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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